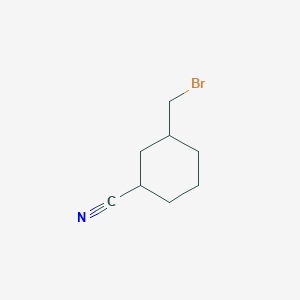
3-(Bromomethyl)cyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C8H12BrN. It is a derivative of cyclohexane, where a bromomethyl group and a carbonitrile group are attached to the cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclohexanecarbonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Bromomethyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxymethylcyclohexanecarbonitrile, cyanomethylcyclohexanecarbonitrile, or aminomethylcyclohexanecarbonitrile.
Reduction: Formation of cyclohexylmethylamine.
Oxidation: Formation of cyclohexanecarboxylic acid.
科学的研究の応用
3-(Bromomethyl)cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and resins.
Biological Studies: It is used in the study of biochemical pathways and the development of bioactive molecules.
作用機序
The mechanism of action of 3-(Bromomethyl)cyclohexanecarbonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the carbonitrile group is reduced to an amine, which can interact with biological targets such as enzymes or receptors.
類似化合物との比較
3-(Bromomethyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
3-(Chloromethyl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
3-(Hydroxymethyl)cyclohexanecarbonitrile: Contains a hydroxyl group instead of a bromomethyl group. It has different chemical properties and reactivity.
Cyclohexanecarbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a bromomethyl group and a carbonitrile group, which provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
7399-46-4 |
|---|---|
分子式 |
C8H12BrN |
分子量 |
202.09 g/mol |
IUPAC名 |
3-(bromomethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-5H2 |
InChIキー |
VDLVKZNINMRGFK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)C#N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)


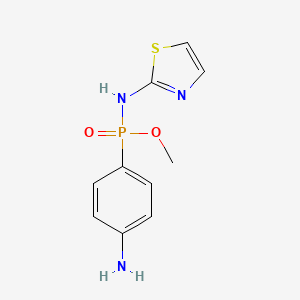
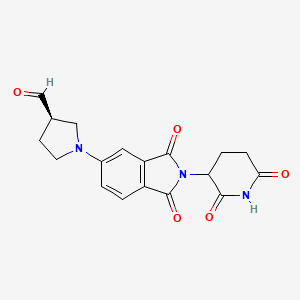
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)
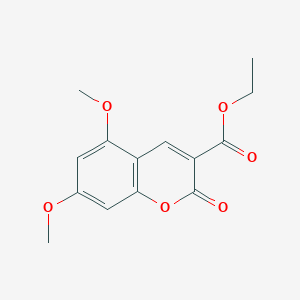
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
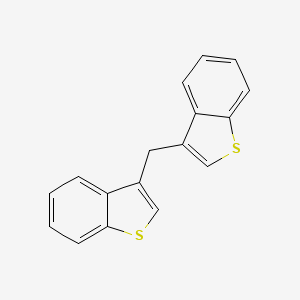
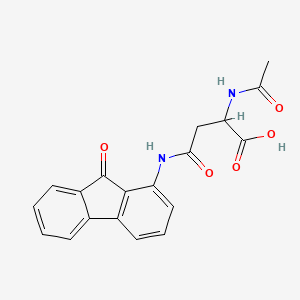
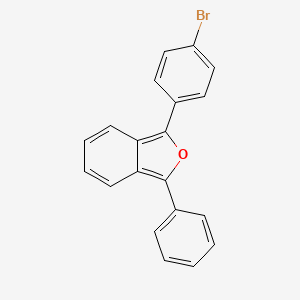
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)

